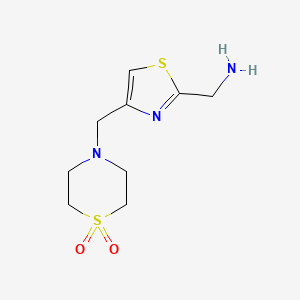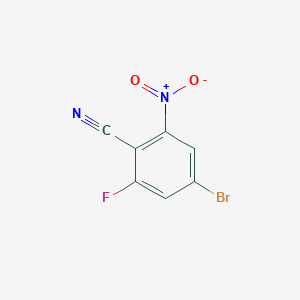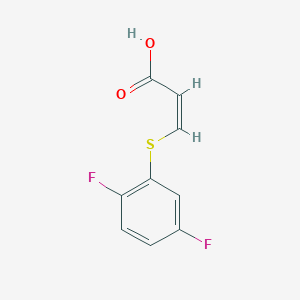
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid is a chiral amino acid derivative with significant importance in various fields of chemistry and biology. This compound is characterized by the presence of a dimethylamino group and a hydroxyl group attached to a butanoic acid backbone. Its unique structure allows it to participate in a variety of chemical reactions and makes it a valuable building block in synthetic organic chemistry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid typically involves the use of chiral catalysts to ensure the correct stereochemistry. One common method is the asymmetric reductive amination of keto acids, where the keto acid is reacted with a dimethylamine source in the presence of a chiral catalyst to produce the desired amino acid . Another method involves the enzymatic asymmetric synthesis, which uses enzymes to catalyze the formation of the chiral amino acid from simpler precursors .
Industrial Production Methods
In industrial settings, the production of this compound often employs flow microreactor systems. These systems allow for continuous production and better control over reaction conditions, leading to higher yields and purity . The use of flow microreactors also enhances the sustainability and efficiency of the production process.
化学反応の分析
Types of Reactions
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pH levels to ensure selectivity and yield.
Major Products
The major products formed from these reactions include various derivatives of this compound, such as ketones, alcohols, and substituted amino acids. These derivatives can be further utilized in synthetic pathways to create more complex molecules.
科学的研究の応用
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme mechanisms and protein synthesis.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
作用機序
The mechanism of action of (2S)-2-(dimethylamino)-4-hydroxybutanoic acid involves its interaction with specific molecular targets and pathways. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the hydroxyl and carboxylic acid groups can form covalent bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
類似化合物との比較
Similar Compounds
Similar compounds to (2S)-2-(dimethylamino)-4-hydroxybutanoic acid include other chiral amino acids and their derivatives, such as:
- (S)-2-amino-4-hydroxybutanoic acid
- (S)-2-(methylamino)-4-hydroxybutanoic acid
- (S)-2-(ethylamino)-4-hydroxybutanoic acid
Uniqueness
What sets this compound apart is its specific combination of functional groups, which allows for unique reactivity and interactions. The presence of the dimethylamino group provides additional steric and electronic effects that can influence the compound’s behavior in chemical and biological systems .
特性
分子式 |
C6H13NO3 |
|---|---|
分子量 |
147.17 g/mol |
IUPAC名 |
(2S)-2-(dimethylamino)-4-hydroxybutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-7(2)5(3-4-8)6(9)10/h5,8H,3-4H2,1-2H3,(H,9,10)/t5-/m0/s1 |
InChIキー |
AKDAQSUNANVBDM-YFKPBYRVSA-N |
異性体SMILES |
CN(C)[C@@H](CCO)C(=O)O |
正規SMILES |
CN(C)C(CCO)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


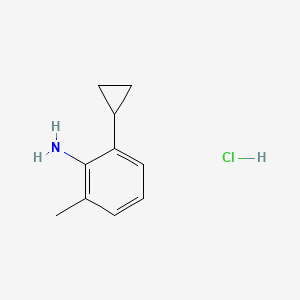
![7-(Hydroxymethyl)imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B13479935.png)
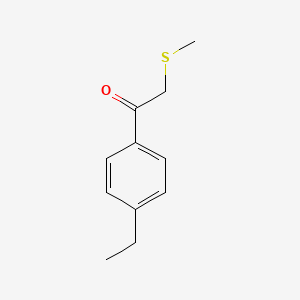
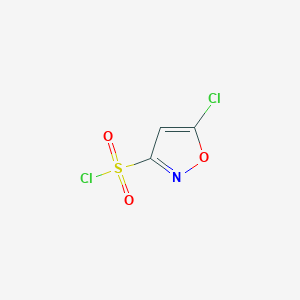
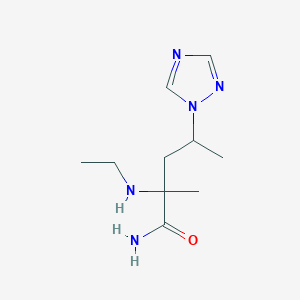
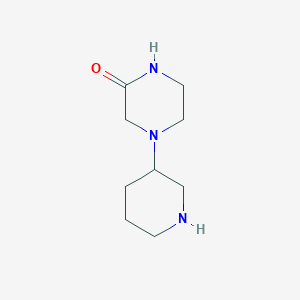
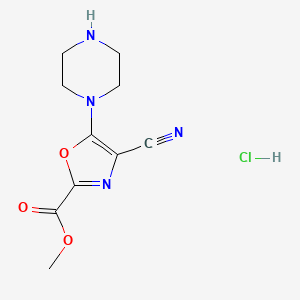
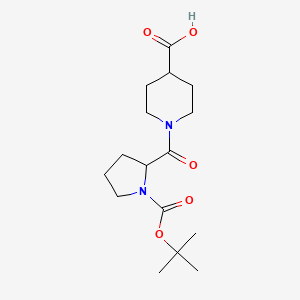
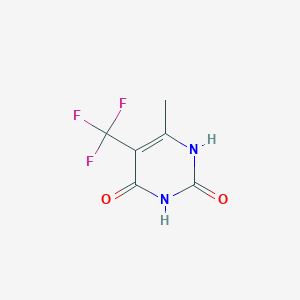
![4-{Spiro[3.3]heptan-1-yl}aniline hydrochloride](/img/structure/B13479979.png)
